silane CAS No. 89333-83-5](/img/structure/B14398677.png)
[1-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)prop-2-en-1-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with allyltrimethylsilane in the presence of a Lewis acid catalyst such as titanium tetrachloride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions generally include an inert atmosphere, low temperatures, and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods: While specific industrial production methods for 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond and forming the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones, phenols, and other oxidized aromatic compounds.
Reduction: Saturated alkanes and alcohols.
Substitution: Various substituted silanes and organosilicon compounds.
科学的研究の応用
Chemistry:
Organic Synthesis: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Catalysis: The compound can serve as a ligand or a precursor in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions and functions of various biomolecules.
Industry:
Materials Science: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is utilized in the development of advanced materials, including polymers, coatings, and adhesives, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
作用機序
The mechanism by which 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane exerts its effects is primarily through its interactions with various molecular targets. The compound can form stable complexes with metal ions, act as a nucleophile or electrophile in chemical reactions, and participate in hydrogen bonding and π-π interactions. These interactions influence the reactivity and stability of the compound, making it a versatile tool in chemical and biological research.
類似化合物との比較
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
Comparison:
- Structural Differences: The primary difference between 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane and its similar compounds lies in the substituents attached to the silicon atom. These variations can significantly impact the compound’s reactivity, solubility, and overall chemical behavior.
- Unique Properties: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct electronic and steric effects, making it particularly useful in certain synthetic and industrial applications.
特性
CAS番号 |
89333-83-5 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)prop-2-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-6-13(15(3,4)5)11-7-9-12(14-2)10-8-11/h6-10,13H,1H2,2-5H3 |
InChIキー |
MOUMPXWVAWBKIW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


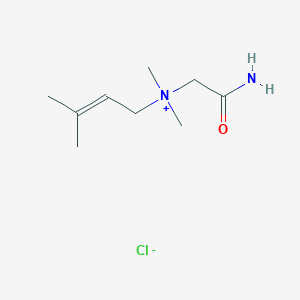
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
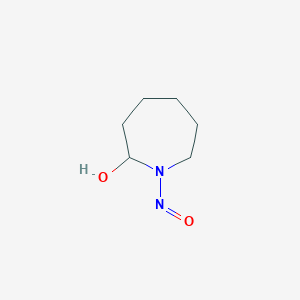

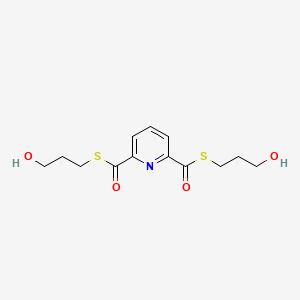
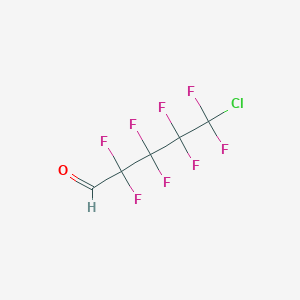
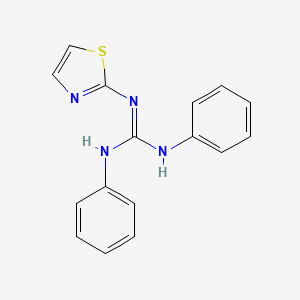
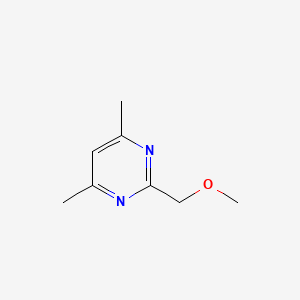
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)

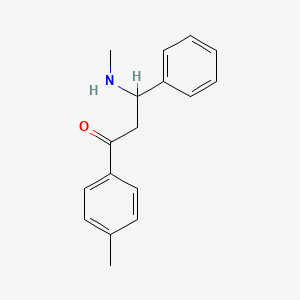

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
